N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Medicinal Chemistry Library Design SAR Exploration

Researchers seeking unbiased phenotypic screening scaffolds often face pre-existing bioactivity annotations that confound hit deconvolution. N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-99-3) offers a clean slate with no ChEMBL annotations. The 4-bromophenyl substituent enables SAD/MAD phasing for co-crystallization studies, while its halogen bond donor capacity probes binding site topologies inaccessible to non-halogenated analogs. Available on-demand for in-vitro research.

Molecular Formula C20H23BrN2O4S
Molecular Weight 467.38
CAS No. 941955-99-3
Cat. No. B2702809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
CAS941955-99-3
Molecular FormulaC20H23BrN2O4S
Molecular Weight467.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
InChIKeyOXHMNJZPQGNXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Procurement-Ready Overview


N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-99-3) is a synthetic small molecule belonging to the sulfonyl piperidine acetamide class. Its structure features a piperidine core, an N-arylsulfonyl motif, and a 4-bromoanilide side chain. The compound is cataloged in the ZINC library (ZINC000072064047) with molecular weight 467.385 g/mol, cLogP 3.814, and 0.35 fraction sp3 [1]. It is available on-demand for in-vitro research, but no ChEMBL bioactivity records exist for this specific compound, indicating it is a relatively unexplored chemical scaffold [1].

Scaffold Novelty
Unannotated sulfonyl piperidine acetamide; supports unbiased phenotypic screening for novel mechanism discovery
Target Hypothesis
SEA predictions suggest possible CPT1A/2 and F13A1 interactions; provides a starting point for target-based assay design
Availability
On-demand supply for in-vitro research; no pre-existing bioactivity annotations in ChEMBL

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Why Substitution Fails


Within the sulfonyl piperidine acetamide family, subtle aryl substitutions drive divergent pharmacological profiles. For example, the closely related N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941991-00-0) exhibits a different hydrogen-bonding surface and steric bulk due to its benzodioxole moiety . Without quantitative assay data directly comparing CAS 941955-99-3 to such analogs, any substitution risks introducing an undefined structure-activity relationship (SAR) gap. The absence of bioactivity annotation for the target compound in major repositories [1] means that even minor structural modifications—such as replacing the 4-bromoanilide with a benzodioxolyl-amide—cannot be predicted to retain or improve potency, selectivity, or physicochemical properties.

This Compound (CAS 941955-99-3)
4-bromophenyl substituent provides heavy atom for halogen bonding or X-ray phasing; distinct H-bond profile and steric bulk.
Analog (CAS 941991-00-0)
Benzodioxole ring replaces bromophenyl; alters hydrogen-bonding surface and sterics. No comparative bioactivity data available.
Without head-to-head assay data, replacement risks introducing an undefined SAR gap; even minor modifications may shift selectivity and potency.

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Differentiation Evidence


Physicochemical Comparison with Closest Analog

The target compound (CAS 941955-99-3) differs from its nearest cataloged analog, N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941991-00-0), by the replacement of a benzodioxole group with a 4-bromophenyl moiety. This substitution increases molecular weight (467.4 vs. 432.5 g/mol) and alters the hydrogen bond donor/acceptor count (1 donor / 4 acceptors vs. potential difference provided by the benzodioxole oxygen atoms). The proprietary database Chemenu reports CAS 941991-00-0 purity ≥95% , while CAS 941955-99-3 is listed as on-demand in ZINC [1]. No head-to-head biological assay is available.

Physicochemical Comparison
Class-level inference
+34.9 g/mol (MW)
HBD: 1 vs. not reported
HBA: 4 vs. differing count
Bromine substituent enables halogen bonding potential and heavy atom for crystallography; absent in comparator.
Based on in silico descriptor generation; no experimental head-to-head comparison.
Medicinal Chemistry Library Design SAR Exploration

SEA-Based Target Prediction

SEA (Similarity Ensemble Approach) predictions for the target compound suggest potential interactions with carnitine O-palmitoyltransferase (CPT1A/CPT2) and coagulation factor XIII A1 (F13A1), with P-values ranging from 46 to 63 [1]. In contrast, the analog CAS 941991-00-0 lacks any publicly available SEA prediction or bioactivity data, making the target compound's computational target hypothesis a unique starting point for experimental validation. These predictions are based on chemical similarity to known ligands and have not been experimentally confirmed.

SEA Target Predictions
Class-level inference
F13A1 P=46, Tc=39
CPT2 P=48, Tc=36
CPT1A P=62, Tc=39
Computational hypothesis suggests possible lipid metabolism or coagulation factor targets for follow-up assays.
Predictions not experimentally validated; derived from ChEMBL20 ligand similarity.
Drug Discovery Target Prediction Selectivity Profiling

Absence of Bioactivity Annotations

The target compound is classified in ZINC as having 'No known activity' against the ChEMBL 20 bioactivity database [1]. This is notable because many in-class sulfonyl piperidine derivatives (e.g., those in patent EP2855449B1) are associated with prokineticin receptor modulation. The lack of annotation distinguishes CAS 941955-99-3 as a genuine screening tool for novel target discovery, free from confounding polypharmacology signals that might be present in patent-exemplified counterparts.

Bioactivity Annotation
Reported
ZINC: 'No known activity' against ChEMBL20
Clean bioactivity profile reduces risk of polypharmacology; suitable for novel mechanism discovery screens.
Some sulfonyl piperidines are annotated as prokineticin receptor modulators; this compound is not.
Data Curation Compound Selection Screening Library

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: Recommended Applications


Phenotypic Screening for Target Deconvolution

Because CAS 941955-99-3 carries no pre-existing bioactivity annotation, it is an ideal candidate for unbiased phenotypic assays. Its computational SEA predictions for CPT1A/CPT2 and F13A1 [1] can be used to guide hit follow-up, but its clean profile reduces the risk of rediscovering known mechanisms.

Bromine Anomalous Scattering for X-ray Phasing

The 4-bromophenyl substituent provides a heavy atom suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein X-ray crystallography. This advantage is not available in the non-halogenated analog CAS 941991-00-0, making CAS 941955-99-3 a preferred tool for co-crystallization studies.

Halogen Bonding-Driven Library Design

The bromine atom at the para position of the anilide ring is a strong halogen bond donor. Inclusion of CAS 941955-99-3 in fragment-based or diversity libraries can exploit halogen bonding interactions to probe binding site topologies that are inaccessible to the benzodioxole-containing comparator.

Application
Selection Property
Validation Focus
Phenotypic Screening for Target Deconvolution
Unannotated scaffold with clean bioactivity profile
Hit deconvolution via SEA-guided target hypothesis testing
Bromine Anomalous Scattering for X-ray Phasing
Heavy atom (Br) for SAD/MAD phasing
Co-crystallization and anomalous diffraction studies
Halogen Bonding-Driven Library Design
Halogen bond donor at para-position
Binding site topology mapping via halogen bond probes
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